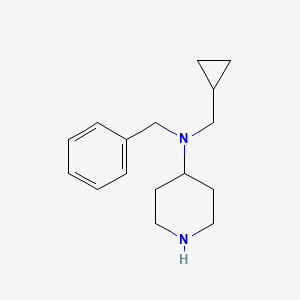
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom This particular compound features a benzyl group and a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of piperidin-4-one with benzyl chloride and cyclopropylmethylamine under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and a suitable solvent such as dichloromethane or acetonitrile is used. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound. Quality control measures, including spectroscopic analysis (e.g., NMR, IR, and mass spectrometry), are implemented to verify the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Applications De Recherche Scientifique
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is structurally similar to other piperidine derivatives, such as N-benzyl-N-(2-phenylethyl)piperidin-4-amine and N-(1-benzyl-piperidin-4-yl)-benzamide. its unique combination of benzyl and cyclopropylmethyl groups distinguishes it from these compounds. The presence of the cyclopropylmethyl group, in particular, can impart different chemical and biological properties compared to other piperidine derivatives.
Comparaison Avec Des Composés Similaires
N-benzyl-N-(2-phenylethyl)piperidin-4-amine
N-(1-benzyl-piperidin-4-yl)-benzamide
N-Benzyl-4-piperidone
Propriétés
Formule moléculaire |
C16H24N2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N-benzyl-N-(cyclopropylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(13-15-6-7-15)16-8-10-17-11-9-16/h1-5,15-17H,6-13H2 |
Clé InChI |
QSNONOFLIRKCBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN(CC2=CC=CC=C2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


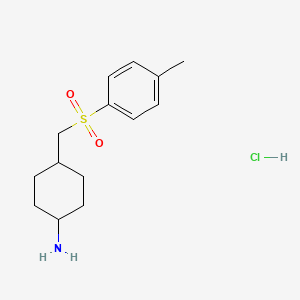

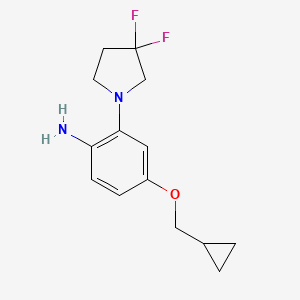
![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
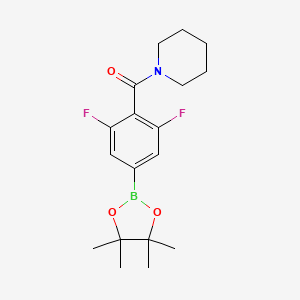
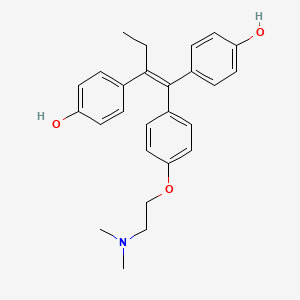
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
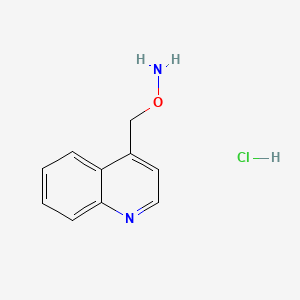
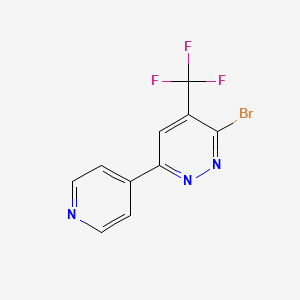
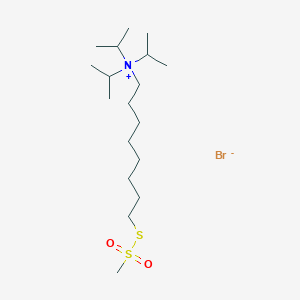
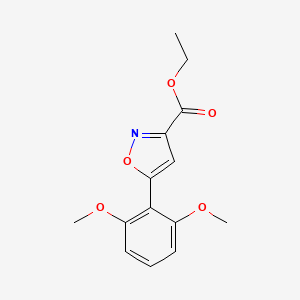
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

